N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopropylacetamide
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Overview
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopropylacetamide: is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hydroxypropyl chain, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopropylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, cyclopropylamine, and acetic anhydride.
Formation of Intermediate: The first step involves the reaction of 3-chlorobenzaldehyde with cyclopropylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with acetic anhydride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide
- N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenoxypropanamide
Comparison: N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which can impart distinct chemical and biological properties compared to similar compounds. The cyclopropyl group may influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-3-1-2-11(9-12)13(17)6-7-16-14(18)8-10-4-5-10/h1-3,9-10,13,17H,4-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJNMALDICZGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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